Tubulin polymerization-IN-50

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

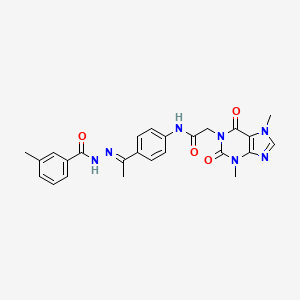

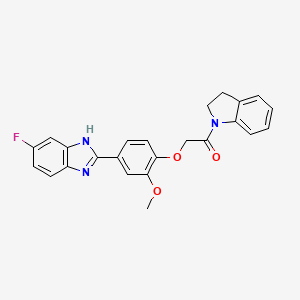

Tubulin polymerization-IN-50 is a compound that inhibits the polymerization of tubulin, a protein that is essential for the formation of microtubules Microtubules are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tubulin polymerization-IN-50 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include tert-butyl nitrite and sodium azide .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Tubulin polymerization-IN-50 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include tert-butyl nitrite, sodium azide, and other organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their enhanced biological activity and potential therapeutic applications.

Scientific Research Applications

Tubulin polymerization-IN-50 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the polymerization dynamics of tubulin and the formation of microtubules . In biology, it is employed to investigate the role of microtubules in various cellular processes, such as cell division and intracellular transport .

In medicine, this compound has shown promise as a potential anticancer agent. By inhibiting tubulin polymerization, it disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a valuable compound for developing new cancer therapies. Additionally, it has applications in drug discovery and development, where it is used to screen for new tubulin inhibitors and study their mechanisms of action .

Mechanism of Action

The mechanism of action of tubulin polymerization-IN-50 involves binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization or assembly into microtubules . This disruption of microtubule formation interferes with various cellular processes, including cell division and intracellular transport, ultimately leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved in this mechanism are crucial for understanding the compound’s therapeutic potential and developing new anticancer strategies.

Comparison with Similar Compounds

Tubulin polymerization-IN-50 is unique in its ability to inhibit tubulin polymerization by binding to the colchicine-sensitive site of tubulin. Similar compounds that also target this site include colchicine, vinblastine, and paclitaxel . While these compounds share a common mechanism of action, they differ in their chemical structures, binding affinities, and therapeutic applications.

List of Similar Compounds

Colchicine: A well-known tubulin inhibitor used to treat gout and familial Mediterranean fever.

Vinblastine: A vinca alkaloid used in chemotherapy for various cancers.

Paclitaxel: A taxane used in the treatment of breast, ovarian, and lung cancers.

Properties

Molecular Formula |

C24H20FN3O3 |

|---|---|

Molecular Weight |

417.4 g/mol |

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[4-(6-fluoro-1H-benzimidazol-2-yl)-2-methoxyphenoxy]ethanone |

InChI |

InChI=1S/C24H20FN3O3/c1-30-22-12-16(24-26-18-8-7-17(25)13-19(18)27-24)6-9-21(22)31-14-23(29)28-11-10-15-4-2-3-5-20(15)28/h2-9,12-13H,10-11,14H2,1H3,(H,26,27) |

InChI Key |

HMFQXLJLQQHLIU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)F)OCC(=O)N4CCC5=CC=CC=C54 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

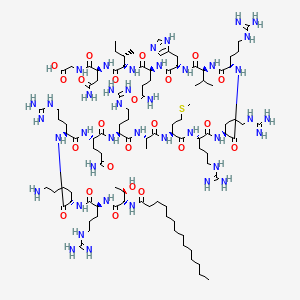

![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)

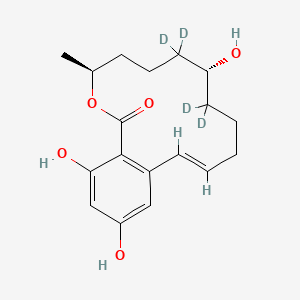

![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)

![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)